molecular formula C26H16BrN B3322133 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole CAS No. 1419864-64-4

7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole

Cat. No.: B3322133
CAS No.: 1419864-64-4
M. Wt: 422.3 g/mol
InChI Key: DQPNLJBOHKHPLT-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is a complex organic compound with significant potential in various scientific fields. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its stability and versatility. The compound’s structure includes a bromophenyl group attached to a dibenzo[c,g]carbazole core, making it a valuable intermediate in organic synthesis and materials science.

Mechanism of Action

Target of Action

Carbazole-based molecules, including 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, are recognized for their diverse biological activities . They are known to interact with various targets, particularly enhancing therapeutic anticancer effects through inhibiting crucial pathways .

Mode of Action

The compound’s interaction with its targets results in significant changes in cellular processes. For instance, one study found that a carbazole derivative exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, and inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Carbazole-based compounds are known for their high chemical stability , which could potentially impact their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tumor survival, induction of apoptosis, and causing cell cycle arrest in cancer cell lines . These effects are primarily due to the compound’s interaction with the PI3K/Akt/mTOR pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Carbazole-based compounds are known for their good environmental stability , which suggests that they may retain their efficacy under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole typically involves multi-step organic reactions. One common method is the Suzuki polycondensation reaction, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with various diboronic acids under palladium-catalyzed conditions . This method allows for the formation of high molecular weight polymers with good thermal and electrochemical properties.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbazole derivatives.

Comparison with Similar Compounds

Uniqueness: 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic devices.

Properties

IUPAC Name

12-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16BrN/c27-19-11-13-20(14-12-19)28-23-15-9-17-5-1-3-7-21(17)25(23)26-22-8-4-2-6-18(22)10-16-24(26)28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNLJBOHKHPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 200 mL three-neck flask were placed 5.0 g (18 mmol) of 7H-dibenzo[c,g]carbazole, 13 g (47 mol) of 4-bromoiodobenzene, and 1.9 g (20 mmol) of sodium tert-butoxide. After the air in the flask was replaced with nitrogen, to this mixture were added 100 mL of mesitylene and 0.90 mL of tri-(tert-butyl)phosphine (a 10 wt % hexane solution). This mixture was degassed by being stirred while the pressure was reduced. After the degassing, 0.51 g (0.90 mmol) of bis(dibenzylideneacetone)palladium(0) was added to this mixture. This mixture was stirred at 170° C. for 17 hours under a nitrogen stream. After the stirring, 20 mL of water was added to the obtained mixture. The aqueous layer of this mixture was extracted with toluene, and the solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. A solid obtained by concentration of the obtained filtrate was dissolved in about 30 mL of toluene. This solution was suction-filtered through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), alumina, and Florisil (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135). A solid obtained by concentration of the filtrate was recrystallized from toluene/hexane to give 2.9 g of pale yellow needle-like crystals, which was the object of the synthesis, in a yield of 38% yield. A reaction scheme (c-2) of Step 3 is illustrated below.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.51 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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